(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone
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Overview
Description
(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone: is a pyridine derivative with the molecular formula C13H18N2O4 and a molecular weight of 266.297.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Copper catalysis is commonly used for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones, reduced derivatives, and substituted pyridine compounds.
Scientific Research Applications
(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone derivatives: These compounds share a similar pyridine core and exhibit comparable chemical properties.
Morpholine derivatives: Compounds containing the morpholine moiety, which may have similar biological activities.
Uniqueness
(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone is unique due to its specific combination of the pyridine and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-8-9-19-12-10-11(2-3-14-12)13(16)15-4-6-18-7-5-15/h2-3,10H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWJCAMKYZGAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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